![molecular formula C7H4BrClN2 B572655 6-Bromo-5-chloroimidazo[1,2-a]pyridine CAS No. 1352898-81-7](/img/structure/B572655.png)

6-Bromo-5-chloroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

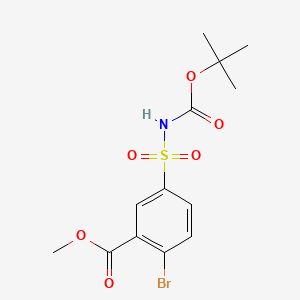

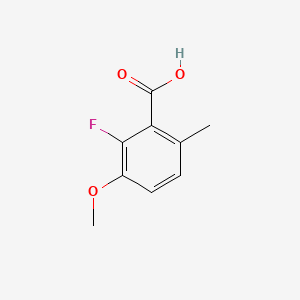

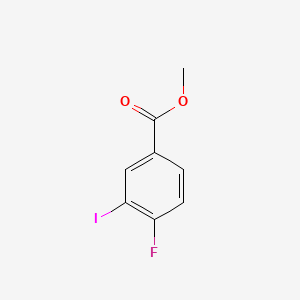

6-Bromo-5-chloroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1352898-81-7 . It has a molecular weight of 231.48 and is a yellow solid . The IUPAC name for this compound is 6-bromo-5-chloroimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of 6-Bromo-5-chloroimidazo[1,2-a]pyridine has been well studied. One method involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another approach involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for 6-Bromo-5-chloroimidazo[1,2-a]pyridine is 1S/C7H4BrClN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H . Theoretical calculations have been carried out using DFT and TD-DFT methods at the B3LYP/6-31G++ (d,p) level of theory . Intermolecular contacts between units were determined through the Hirshfeld surface analysis .Physical And Chemical Properties Analysis

6-Bromo-5-chloroimidazo[1,2-a]pyridine is a yellow solid . It has a molecular weight of 231.48 g/mol . and should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Properties

“6-Bromo-5-chloroimidazo[1,2-a]pyridine” has a CAS Number of 1352898-81-7 and a molecular weight of 231.48 . It is a yellow solid with a linear formula of C7H4BrClN2 . It is stored at temperatures between 0-8°C .

Safety Information

This compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

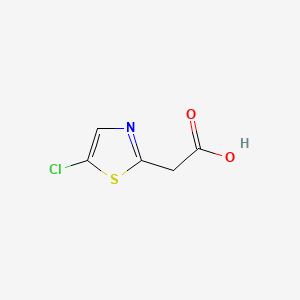

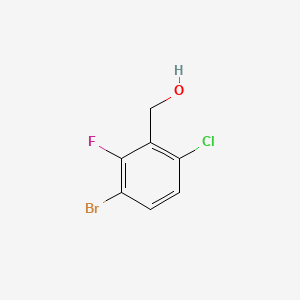

Organic Syntheses

This compound is used in organic syntheses . It serves as a key intermediate in the synthesis of various organic compounds .

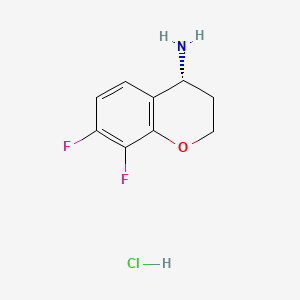

Pharmaceutical Intermediates

“6-Bromo-5-chloroimidazo[1,2-a]pyridine” is used as a pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical drugs .

Lactam Introduction

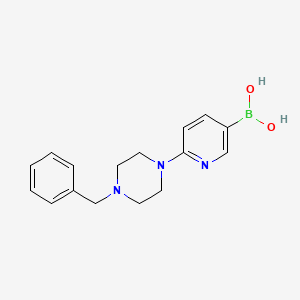

The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . This suggests its potential use in the synthesis of lactam-based compounds .

Radiolabel Source

This compound was used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 . The synthesis was carried out in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes several precautionary statements such as P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Zukünftige Richtungen

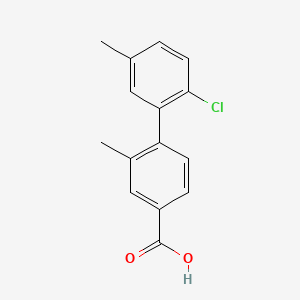

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Wirkmechanismus

- The primary targets of 6-Bromo-5-chloroimidazo[1,2-a]pyridine are not explicitly mentioned in the available literature. However, it belongs to the imidazo[1,2-a]pyridine class, which has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

6-bromo-5-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOHYIMQKKNYNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-chloroimidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)